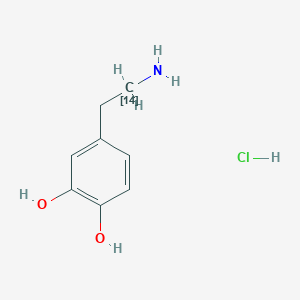

Dopamine-8-14C hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dopamine-8-14C hydrochloride is a useful research compound. Its molecular formula is C8H12ClNO2 and its molecular weight is 191.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Research

Dopamine-8-14C hydrochloride is extensively used in neuropharmacological studies to investigate the mechanisms of action of drugs that influence dopaminergic pathways. The radiolabeling allows for precise tracking of dopamine metabolism and distribution within the brain.

Case Studies

- Drug Interaction Studies : Research has demonstrated that dopamine receptor agonists and antagonists can significantly alter the pharmacokinetics of dopamine in vivo. For example, studies have shown that the administration of cocaine leads to increased striatal dopamine levels, which can be quantitatively assessed using this compound as a tracer .

- Behavioral Experiments : this compound has been employed in behavioral assays to understand its role in reward pathways. For instance, experiments involving self-administration paradigms have illustrated how dopaminergic signaling mediates addictive behaviors .

Imaging Studies

The compound is also pivotal in imaging studies, particularly positron emission tomography (PET) and single-photon emission computed tomography (SPECT), where it serves as a radiotracer to visualize dopamine activity in the brain.

Applications

- Mapping Dopaminergic Pathways : By using this compound in imaging studies, researchers can map the distribution of dopamine receptors and transporters across different brain regions. This is crucial for understanding conditions like Parkinson's disease and schizophrenia, where dopaminergic dysfunction is prevalent .

- Monitoring Drug Effects : Imaging studies utilizing this compound allow for real-time monitoring of drug effects on dopamine release and receptor occupancy, providing insights into the pharmacodynamics of various psychotropic medications .

Pharmacokinetic Studies

This compound is instrumental in pharmacokinetic research to evaluate how different compounds affect dopamine metabolism and clearance from the body.

Key Findings

- Absorption and Distribution : Studies have shown that when administered systemically, the compound provides critical data on the absorption rates and distribution patterns of dopamine in various tissues .

- Metabolite Profiling : Research has utilized this compound to profile metabolites formed during dopamine degradation, enhancing our understanding of its metabolic pathways and potential therapeutic targets .

Behavioral Neuroscience

In behavioral neuroscience, this compound is utilized to explore the relationship between dopamine levels and various behavioral outcomes.

Research Insights

- Addiction Models : The compound has been used to study addiction models by examining how dopaminergic signaling influences drug-seeking behavior. For instance, experiments have shown that manipulating dopamine levels can alter self-administration rates of addictive substances like cocaine .

- Mood Disorders : Investigations into mood disorders often involve assessing how changes in dopamine signaling correlate with symptoms of depression or anxiety. This compound facilitates these assessments by allowing researchers to measure changes in neurotransmitter levels accurately .

Analyse Chemischer Reaktionen

Oxidative Polymerization

Dopamine-8-¹⁴C undergoes auto-oxidation in alkaline media (pH ≥ 7.5) to form polydopamine (PDA), a process critical for surface coatings and drug delivery systems .

Mechanism

-

Oxidation to Semiquinone :

Dopamine loses an electron and proton to form dopamine semiquinone (DSQ). -

Formation of Dopamine Quinone (DQ) :

DSQ further oxidizes to DQ. -

Cyclization :

DQ undergoes intramolecular cyclization to form leucodopaminechrome (LDC), which rearranges to dopaminechrome (DC) and eventually to 5,6-dihydroxyindole (DHI) .

Kinetic Data

| Parameter | Value (25°C) | Value (55°C) |

|---|---|---|

| Rate Constant (k, s⁻¹) | 1.2×10−4 | 5.1×10−4 |

| Activation Energy (Eₐ) | 45 kJ/mol | – |

Key Observations

-

Temperature accelerates oxidation, leading to darker solutions and faster aggregation .

-

PDA particle size correlates inversely with reaction rate (r=−0.92) .

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous media, enabling pH-dependent reactivity:

Dopamine-8-¹⁴C HCl⇌Dopamine-8-¹⁴C++Cl−

-

pKa Values : Catechol hydroxyls (pKa1=8.9, pKa2=10.6) and amine (pKa=10.1) govern protonation states .

Metabolic Transformations

In biological systems, dopamine-8-¹⁴C is metabolized via:

-

Monoamine Oxidase (MAO) Catalysis :

-

Oxidative deamination to 3,4-dihydroxyphenylacetaldehyde (DOPAL).

-

-

Catechol-O-Methyltransferase (COMT) :

-

Methylation to 3-methoxytyramine.

-

-

Sulfation/Glucuronidation :

Metabolite Distribution in Rats

| Metabolite | Urinary Excretion (%) | Biliary Excretion (%) |

|---|---|---|

| Free Dopamine | 12–15 | 5–8 |

| DOPAC | 30–35 | 10–12 |

| HVA | 25–30 | 8–10 |

Eigenschaften

Molekularformel |

C8H12ClNO2 |

|---|---|

Molekulargewicht |

191.63 g/mol |

IUPAC-Name |

4-(2-amino(214C)ethyl)benzene-1,2-diol;hydrochloride |

InChI |

InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i4+2; |

InChI-Schlüssel |

CTENFNNZBMHDDG-JXFNBCCBSA-N |

Isomerische SMILES |

C1=CC(=C(C=C1C[14CH2]N)O)O.Cl |

Kanonische SMILES |

C1=CC(=C(C=C1CCN)O)O.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.